

Geological formation of staurolite in schists

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An In-depth Technical Guide on the Geological Formation of **Staurolite** in Schists

Introduction

Staurolite is a nesosilicate mineral renowned for its distinctive prismatic and often twinned crystals, which can form cross-shapes known as "fairy crosses".^{[1][2]} It is a key index mineral in metamorphic petrology, providing critical insights into the pressure and temperature conditions experienced by rocks during regional metamorphism.^{[1][3][4][5]} This guide offers a detailed examination of the geological processes, chemical parameters, and thermodynamic conditions that govern the formation of **staurolite**, primarily within pelitic schists. **Staurolite** typically forms in medium-grade metamorphic rocks derived from aluminum-rich sedimentary protoliths, such as shale.^{[1][4][6]} Its presence, alongside minerals like garnet, kyanite, and micas, helps delineate specific metamorphic zones and reconstruct the tectonic history of a region.^{[3][7][8]}

Chemical Composition and Crystal Structure

Staurolite possesses a complex chemical formula, generally expressed as $(\text{Fe,Mg,Zn})_2\text{Al}_9\text{Si}_4\text{O}_{23}(\text{OH})$.^{[1][3][8]} Its structure is monoclinic but is often described as pseudo-orthorhombic.^[9] The crystal lattice consists of alternating layers of an Al_2SiO_5 composition (similar to kyanite) and layers of $\text{AlFe}_2\text{O}_2(\text{OH})_2$ parallel to the (010) plane, which explains the frequent parallel intergrowth of **staurolite** and kyanite.^{[2][9]} This layered structure accommodates various ionic substitutions, which significantly influence its stability and composition.

Parameter	Description	References
General Formula	$(\text{Fe,Mg,Zn})_2\text{Al}_9\text{Si}_4\text{O}_{23}(\text{OH})$	[1][3][8]
Ideal Fe-Staurolite	$\text{Fe}_2\text{Al}_9\text{O}_6[(\text{Si,Al})\text{O}_4]_4(\text{OH})_2$	[6]
Crystal System	Monoclinic (Pseudo-orthorhombic)	[3][9]
Key Cation Sites	Tetrahedral Si and Fe^{2+} sites; Octahedral Al sites	[9]
Common Substitutions	Mg^{2+} for Fe^{2+} ; Zn^{2+} for Fe^{2+} ; Fe^{3+} for Al^{3+} ; Ti^{4+} for Al^{3+}	[3][9]

Table 1: Chemical and Structural Properties of **Staurolite**.

The variability in composition, particularly the Mg/Fe ratio, plays a crucial role in expanding the stability field of **staurolite** to different pressure and temperature conditions.[9][10]

Protolith and Metamorphic Environment

The formation of **staurolite** is intrinsically linked to the bulk chemical composition of the parent rock (protolith) and the nature of the metamorphic event.

- **Protolith Requirement:** **Staurolite** crystallizes in metamorphosed sedimentary rocks rich in aluminum and iron, known as metapelites.[4][9] The original rocks are typically clay-rich shales or mudstones, which contain abundant aluminous minerals derived from the weathering of feldspar and mica.[6]
- **Metamorphic Environment:** **Staurolite** is a product of regional metamorphism, a process associated with large-scale tectonic events like mountain-building.[1][4][8] It is characteristic of medium-grade conditions, typically within the amphibolite facies, and is a hallmark of Barrovian-type metamorphic sequences.[7][11][12]

Pressure-Temperature Stability and Mineral Assemblages

Staurolite forms within a specific range of pressure and temperature conditions. Its first appearance in a metamorphic terrane is used to define the "**staurolite-in**" isograd, a line on a geologic map connecting points of equal metamorphic grade.[\[5\]](#)[\[13\]](#)[\[14\]](#)

Metamorphic Facies	Temperature Range (°C)	Pressure Range (kbar)	Description	References
Amphibolite Facies	500 - 700	2 - 12	The primary stability field for common Fe-rich staurolite in pelitic schists.	[13] [15]
"Staurolite-in" Isograd	500 - 575	> 2	Defined by the formation of staurolite from the breakdown of chloritoid or chlorite.	[13] [14] [15]
Upper Stability Limit	675 - 750	6 - 12	Staurolite breaks down at higher grades to form Al-silicates and garnet. [2] [16]	[2] [16]
Low-Pressure (Buchan)	500 - 700	2 - 6	Coexists with andalusite and cordierite.	[13] [15]
High-Pressure (Eclogite)	600 - 900+	12 - 66	Mg-rich staurolite can be stable at significantly higher pressures.	[10]

Table 2: P-T Stability Conditions for **Staurolite** Formation.

Staurolite is typically found in association with a characteristic suite of other metamorphic minerals. The specific assemblage provides a more detailed picture of the metamorphic

conditions.

Associated Mineral	Significance	Common Assemblages	References
Garnet (Almandine)	Forms under similar P-T conditions; often co-crystallizes with staurolite.	Staurolite + Garnet + Muscovite + Biotite + Quartz	[1] [7]
Kyanite	Indicates Barrovian-type (medium-high pressure) metamorphism.	Staurolite + Kyanite + Garnet + Micas + Quartz	[1] [7] [9]
Andalusite	Indicates Buchan-type (low-medium pressure) metamorphism.	Staurolite + Andalusite + Cordierite + Micas + Quartz	[7] [15]
Sillimanite	Appears at higher temperatures, often replacing staurolite.	Staurolite (relict) + Sillimanite + Garnet + K-feldspar	[4] [17]
Chloritoid	A lower-grade mineral that breaks down to form staurolite.	Chloritoid + Staurolite + Garnet + Chlorite + Muscovite	[18] [19]
Micas (Muscovite, Biotite)	Ubiquitous in schists; participate in staurolite-forming reactions.	Found in nearly all staurolite-bearing schists.	[1] [9]

Table 3: Typical Mineral Assemblages with **Staurolite** in Schists.

Staurolite-Forming Reactions

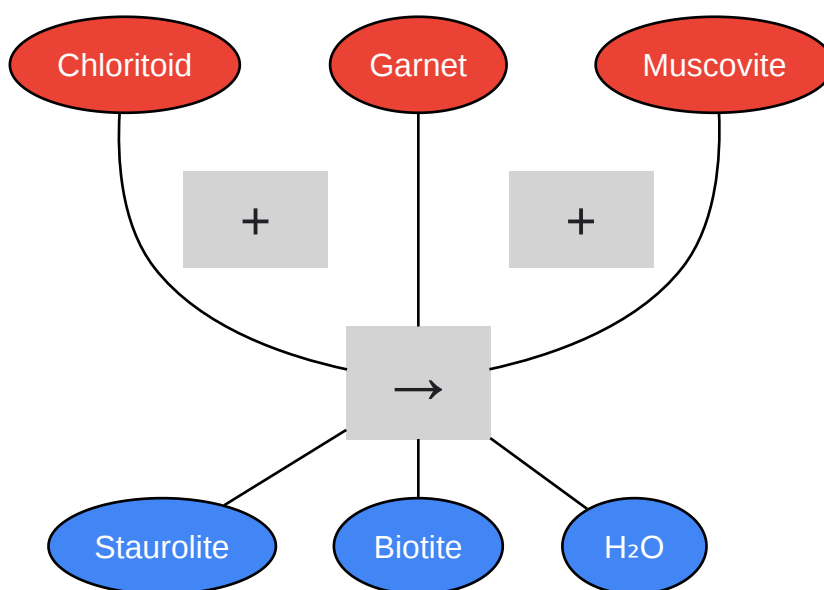
The appearance of **staurolite** during prograde metamorphism (increasing temperature and pressure) is governed by several key chemical reactions. These reactions involve the breakdown of lower-grade hydrous minerals like chlorite and chloritoid.



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Caption: Prograde metamorphic pathway leading to the formation of **staurolite**.

A critical reaction for **staurolite** formation involves the breakdown of chloritoid in the presence of garnet and muscovite.



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Caption: A key reaction forming **staurolite** from lower-grade minerals.

At higher metamorphic grades, **staurolite** becomes unstable and breaks down. A common reaction is: **Staurolite** + Muscovite + Quartz → Almandine Garnet + Al₂SiO₅ (Sillimanite/Kyanite) + Biotite + H₂O[2]

Experimental Protocols for Determining Staurolite Stability

The P-T stability field of **staurolite** has been constrained through numerous high-pressure, high-temperature laboratory experiments. These studies are crucial for calibrating **staurolite** as a geothermobarometer (an indicator of temperature and pressure).

Generalized Experimental Methodology:

- **Starting Materials:** Experiments begin with a mixture of natural or synthetic minerals corresponding to both the reactants and products of a specific reaction (e.g., Fe-**staurolite** + quartz on one side, and almandine + sillimanite on the other).[20] Using well-characterized natural minerals is common.[20]
- **Apparatus:** The experiments are conducted in devices capable of generating high pressures and temperatures simultaneously.
 - **Piston-Cylinder Apparatus:** Used for pressures typically above 5 kbar. The sample is enclosed in a noble metal capsule (e.g., gold, platinum) and placed within a pressure medium (like NaCl or pyrophyllite), which is then compressed by a piston.[14]
 - **Cold-Seal Pressure Vessels:** Used for lower pressure conditions (e.g., up to 4 kbar).[14]
- **Procedure:**
 - The sealed capsule containing the mineral mixture and water (to facilitate reaction) is placed in the apparatus.
 - Pressure and temperature are raised to the desired conditions and held constant for an extended period, ranging from days to several months, to allow the reaction to proceed towards equilibrium.[20]
 - Oxygen fugacity (a measure of the reactive oxygen) may be controlled using solid-state buffers (e.g., NNO - Nickel-Nickel Oxide buffer) to simulate natural geological environments.[14]
- **Analysis and Reaction Direction:** After the experiment, the sample is quenched (rapidly cooled) to preserve the high-temperature mineral assemblage. The direction of the reaction (i.e., whether **staurolite** grew or dissolved) is determined by:
 - **X-Ray Diffraction (XRD):** To identify the mineral phases present and their relative proportions.

- Scanning Electron Microscopy (SEM): A powerful technique to directly observe the surface textures of mineral grains. **Staurolite** growth often produces small, step-like overgrowths, while dissolution results in simpler, blockier forms with etch pits.[20]
- Bracketing Equilibrium: By conducting a series of experiments at a constant pressure but varying temperatures, researchers can "bracket" the equilibrium boundary of the reaction. The true equilibrium temperature lies between the lowest temperature where the high-grade assemblage grows and the highest temperature where the low-grade assemblage grows.[20]

These experiments have revealed an ongoing challenge known as the "**staurolite** problem," where the experimentally determined thermal stability of **staurolite** is often about 50°C higher than what is inferred from natural rock assemblages.[20] This discrepancy may be related to the complex crystal chemistry of **staurolite** or kinetic factors in natural systems.[12][20]

Conclusion

The geological formation of **staurolite** in schists is a complex process controlled by the interplay of protolith chemistry, pressure, temperature, and fluid composition during regional metamorphism. As a prominent index mineral, its appearance marks the transition to medium-grade metamorphic conditions, typically in the range of 500-575°C.[13][15] **Staurolite's** stability is defined by specific reactions involving the breakdown of lower-grade minerals and its eventual decomposition at higher grades. Detailed experimental studies provide the thermodynamic foundation for interpreting natural **staurolite**-bearing assemblages, allowing scientists to unravel the tectonic and thermal histories of Earth's crust.

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